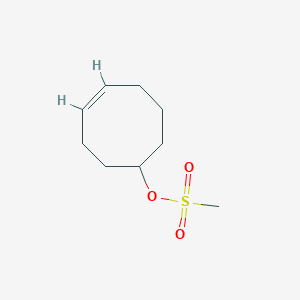
4-Cycloocten-1-ol, methanesulfonate, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cycloocten-1-ol, methanesulfonate, (Z)- is an organic compound with the molecular formula C9H16O3S It is a derivative of cyclooctene, featuring a hydroxyl group and a methanesulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloocten-1-ol, methanesulfonate, (Z)- typically involves the following steps:
Hydroxylation of Cyclooctene: Cyclooctene is first hydroxylated to produce 4-Cycloocten-1-ol. This can be achieved using oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Methanesulfonation: The hydroxyl group of 4-Cycloocten-1-ol is then converted to a methanesulfonate ester using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods
Industrial production of 4-Cycloocten-1-ol, methanesulfonate, (Z)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large quantities of cyclooctene are hydroxylated using continuous flow reactors to ensure efficient and consistent production.
Methanesulfonation in Batch Reactors: The hydroxylated product is then subjected to methanesulfonation in batch reactors, allowing for precise control over reaction conditions and product quality.
化学反応の分析
Types of Reactions
4-Cycloocten-1-ol, methanesulfonate, (Z)- undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4, H2), solvents (e.g., ether, ethanol).
Major Products
Substitution: Amines, ethers, thioethers.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
科学的研究の応用
4-Cycloocten-1-ol, methanesulfonate, (Z)- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of cyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Biological Labeling: Due to its reactivity, it is employed in labeling biomolecules for imaging and diagnostic purposes.
Material Science: It is utilized in the synthesis of polymers and other materials with unique properties.
作用機序
The mechanism of action of 4-Cycloocten-1-ol, methanesulfonate, (Z)- involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify biomolecules or participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
4-Cycloocten-1-ol: The parent compound without the methanesulfonate group.
Cyclooctene: The unsaturated hydrocarbon precursor.
Methanesulfonyl Chloride: The reagent used for methanesulfonation.
Uniqueness
4-Cycloocten-1-ol, methanesulfonate, (Z)- is unique due to the presence of both a hydroxyl group and a methanesulfonate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent compounds. Its reactivity and versatility make it valuable in various fields, including organic synthesis, medicinal chemistry, and material science.
特性
CAS番号 |
64818-38-8 |
|---|---|
分子式 |
C9H16O3S |
分子量 |
204.29 g/mol |
IUPAC名 |
[(4Z)-cyclooct-4-en-1-yl] methanesulfonate |
InChI |
InChI=1S/C9H16O3S/c1-13(10,11)12-9-7-5-3-2-4-6-8-9/h2-3,9H,4-8H2,1H3/b3-2- |
InChIキー |
GJJIPVCFWKYVCW-IHWYPQMZSA-N |
異性体SMILES |
CS(=O)(=O)OC1CCC/C=C\CC1 |
正規SMILES |
CS(=O)(=O)OC1CCCC=CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


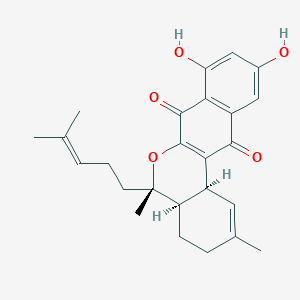

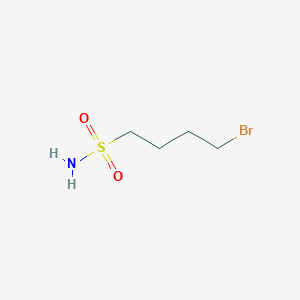
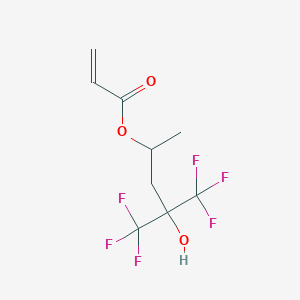
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14140284.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
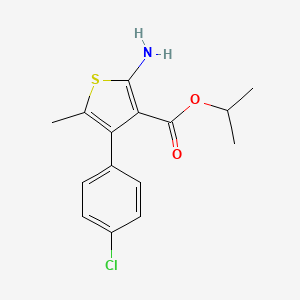

![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
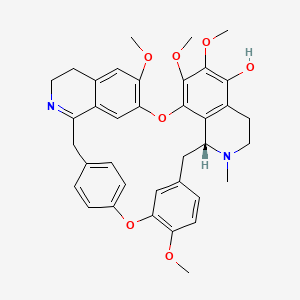
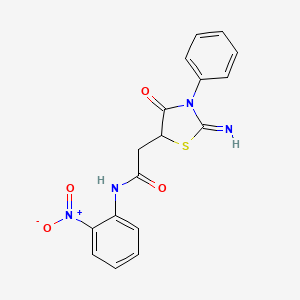
![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
